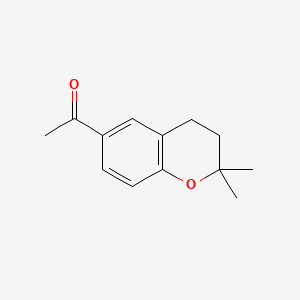

2,2-Dimethyl-6-acetylchroman

CAS No.: 32333-31-6

Cat. No.: VC3776752

Molecular Formula: C13H16O2

Molecular Weight: 204.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 32333-31-6 |

|---|---|

| Molecular Formula | C13H16O2 |

| Molecular Weight | 204.26 g/mol |

| IUPAC Name | 1-(2,2-dimethyl-3,4-dihydrochromen-6-yl)ethanone |

| Standard InChI | InChI=1S/C13H16O2/c1-9(14)10-4-5-12-11(8-10)6-7-13(2,3)15-12/h4-5,8H,6-7H2,1-3H3 |

| Standard InChI Key | KNRXTFUVMPVXBK-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=CC2=C(C=C1)OC(CC2)(C)C |

| Canonical SMILES | CC(=O)C1=CC2=C(C=C1)OC(CC2)(C)C |

Introduction

Chemical Identity and Structure

2,2-Dimethyl-6-acetylchroman is a chromane derivative with two methyl substituents at the 2-position and an acetyl group at the 6-position. The compound belongs to the class of benzopyrans, specifically chromans, which are oxygen-containing heterocyclic compounds. The molecular structure consists of a benzene ring fused with a pyran ring, where the pyran ring contains a saturated carbon-carbon bond between positions 3 and 4 .

Identification Parameters

The compound is uniquely identified through several standard chemical identifiers as presented in Table 1.

Table 1: Identification Parameters of 2,2-Dimethyl-6-acetylchroman

| Parameter | Value |

|---|---|

| CAS Registry Number | 32333-31-6 |

| Molecular Formula | C₁₃H₁₆O₂ |

| Molecular Weight | 204.26 g/mol |

| IUPAC Name | 1-(2,2-dimethyl-3,4-dihydrochromen-6-yl)ethanone |

| InChI | InChI=1S/C13H16O2/c1-9(14)10-4-5-12-11(8-10)6-7-13(2,3)15-12/h4-5,8H,6-7H2,1-3H3 |

| InChIKey | KNRXTFUVMPVXBK-UHFFFAOYSA-N |

| SMILES Notation | CC(=O)c1ccc2c(c1)CCC(O2)(C)C |

Structural Features

The compound possesses several important structural features that define its chemical behavior:

-

A benzopyran core structure (chroman skeleton)

-

Two methyl groups attached to the 2-position of the pyran ring

-

An acetyl group (methyl ketone) at the 6-position of the benzene ring

-

A saturated pyran ring with sp³ hybridized carbon atoms at positions 3 and 4

The compound exists as a single stereoisomer due to the absence of chiral centers in its structure. The gem-dimethyl substitution at position 2 contributes to steric effects that influence the reactivity and conformation of the molecule .

Physical and Chemical Properties

2,2-Dimethyl-6-acetylchroman exhibits specific physical and chemical properties that are important for its characterization, handling, and potential applications. These properties include appearance, solubility, stability, and various physicochemical parameters.

Physical Properties

The physical properties of 2,2-Dimethyl-6-acetylchroman are summarized in Table 2.

Table 2: Physical Properties of 2,2-Dimethyl-6-acetylchroman

Chemical Properties

2,2-Dimethyl-6-acetylchroman contains functional groups that determine its chemical reactivity:

-

The acetyl group can undergo typical ketone reactions including:

-

Nucleophilic addition

-

Reduction to alcohols

-

Condensation reactions

-

Oxidation to carboxylic acids

-

-

The chroman core structure can participate in:

-

Electrophilic aromatic substitution reactions (on the benzene ring)

-

Ring-opening reactions under strong acidic conditions

-

Oxidation to form the corresponding chromene (with unsaturation in the pyran ring)

-

-

The ether linkage in the pyran ring contributes to:

-

Lewis base characteristics

-

Potential cleavage under strong acidic conditions

-

The compound shows reasonable stability under normal storage conditions but should be stored at 2-8°C to prevent degradation, as recommended for optimal shelf-life .

Synthesis Methods

Several synthetic approaches have been reported for 2,2-Dimethyl-6-acetylchroman and its structurally related derivatives. While the search results don't provide complete synthetic routes specifically for 2,2-Dimethyl-6-acetylchroman, information about related compounds allows for reasonable synthetic strategies to be identified.

General Synthetic Approaches

The synthesis of chroman derivatives typically follows one of several established routes:

-

Cyclization of phenolic compounds with unsaturated alcohols

-

Intramolecular cyclization of appropriately substituted phenoxyalkyl compounds

-

Reduction of the corresponding chromene derivatives

For 2,2-Dimethyl-6-acetylchroman specifically, the synthesis likely involves either:

-

Starting from p-hydroxyacetophenone and reaction with 3-methyl-2-buten-1-ol under acidic conditions, followed by hydrogenation

-

Reduction of 2,2-Dimethyl-6-acetyl-2H-1-benzopyran (demethoxyencecalin), which has been reported in literature

Stereoselective Synthesis of Related Compounds

The search results provide detailed information about the stereoselective synthesis of more complex derivatives. For example, the asymmetric synthesis of 2,2-dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane stereoisomers has been reported using Sharpless asymmetric dihydroxylation as a key step .

The synthesis involved:

-

Osmium-catalyzed asymmetric dihydroxylation using chiral ligands (DHQ)₂PHAL and (DHQD)₂PHAL

-

Subsequent stereoselective transformations using Mitsunobu and Steglich reactions to control the stereochemistry at positions 3 and 4

This approach demonstrates the feasibility of preparing enantiomerically enriched chroman derivatives with controlled stereochemistry, which could be adapted for simpler structures like 2,2-Dimethyl-6-acetylchroman if stereocenters were introduced .

Related Compounds and Structural Analogs

2,2-Dimethyl-6-acetylchroman belongs to a family of structurally related compounds that share the benzopyran core but differ in their substitution pattern or oxidation state. Understanding these relationships provides context for the compound's properties and potential applications.

Key Structural Analogs

Several important structural analogs of 2,2-Dimethyl-6-acetylchroman appear in the scientific literature:

Table 3: Structural Analogs of 2,2-Dimethyl-6-acetylchroman

| Compound Name | CAS Number | Molecular Formula | Key Structural Difference |

|---|---|---|---|

| 2,2-Dimethyl-6-acetyl-2H-1-benzopyran (Demethoxyencecalin) | 19013-07-1 | C₁₃H₁₄O₂ | Contains a double bond between C3-C4 |

| 6-Acetyl-2,2-dimethylchroman-4-one | 68799-41-7 | C₁₃H₁₄O₃ | Contains a ketone group at position 4 |

| 2,2-Dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane | N/A | C₁₈H₂₂O₅ | Contains hydroxy and angeloyloxy groups at positions 3 and 4 |

Structure-Activity Relationships

The structural modifications of the basic chroman skeleton influence the biological and pharmacological properties of these compounds:

-

The presence or absence of the double bond in the pyran ring (chromane vs. chromene) affects the molecule's conformation and reactivity

-

The addition of oxygen-containing functional groups (such as the ketone in 6-Acetyl-2,2-dimethylchroman-4-one) increases polarity and introduces additional sites for biological interactions

-

The stereochemistry at positions 3 and 4 (when substituents are present) significantly impacts biological activity, as demonstrated by the studies on 2,2-dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane stereoisomers

These structure-activity relationships provide valuable insights for the design and development of new chroman-based compounds with enhanced or targeted biological activities.

Biological and Pharmacological Properties

While the search results don't provide specific biological activity data for 2,2-Dimethyl-6-acetylchroman itself, several structurally related compounds have demonstrated interesting biological activities, suggesting potential applications for this compound class.

Reported Biological Activities of Related Compounds

The closely related compound 6-Acetyl-2,2-dimethylchroman-4-one has been reported to possess notable biological properties:

-

Anti-obesity effects through:

-

Other reported activities for related chroman derivatives include:

Mechanism of Action

For the anti-obesity effects of 6-Acetyl-2,2-dimethylchroman-4-one, the proposed mechanism involves:

-

Activation of AMPK signaling pathway

-

Inhibition of adipogenesis through modulation of the Wnt10b pathway

-

Effects on MAPK (Mitogen-Activated Protein Kinase) signaling

Given the structural similarity, 2,2-Dimethyl-6-acetylchroman might share some of these biological activities, albeit potentially with different potency due to the absence of the 4-ketone group that may be important for certain interactions.

Natural Occurrence and Distribution

Certain chroman derivatives are found in natural sources, particularly in plants. While the search results don't explicitly state that 2,2-Dimethyl-6-acetylchroman itself is a natural product, related compounds have been isolated from plant sources.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume